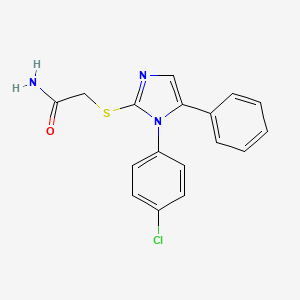

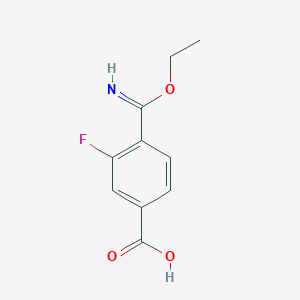

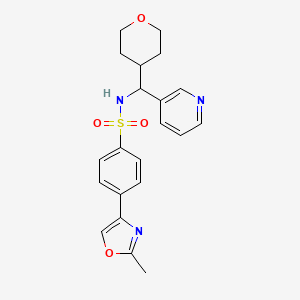

![molecular formula C17H13Cl4N3O3 B2546873 N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide CAS No. 339096-48-9](/img/structure/B2546873.png)

N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound N~1~,N~3~-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide is a chemical entity that appears to be related to the field of organic synthesis and coordination chemistry. While the provided papers do not directly discuss this compound, they do provide insights into related chemical structures and synthesis methods that could be relevant for understanding the synthesis and properties of this compound.

Synthesis Analysis

The synthesis of complex organic molecules often involves the use of building blocks that can be modified to achieve the desired final product. In the first paper, a stepwise aminolysis of diethyl O,O'-(methoxymethylene)bis(hydroxymethyl)malonate is described, leading to the preparation of a malondiamide derivative with orthogonal protections . This process could be analogous to the synthesis of this compound, where specific functional groups are protected and deprotected to achieve the final compound.

Molecular Structure Analysis

The molecular structure of a compound is crucial for its chemical behavior and interaction with other molecules. The second paper discusses the structural characterization of a Schiff base ligand and its metal complexes . Although the compound is not the same as this compound, the methods used for structural characterization, such as analytical and spectroscopic techniques, are applicable for analyzing the molecular structure of a wide range of organic compounds.

Chemical Reactions Analysis

Chemical reactions involving organic compounds can be complex, with multiple steps and intermediates. The synthesis of oligonucleotide glycoconjugates described in the first paper involves a series of protection and deprotection steps, as well as coupling reactions . These methods are relevant for the synthesis of other complex organic molecules, including this compound, where similar synthetic strategies might be employed.

Physical and Chemical Properties Analysis

The physical and chemical properties of a compound are influenced by its molecular structure. The second paper provides information on the thermal and electrochemical properties of metal complexes . These properties are important for understanding the stability and reactivity of a compound. While the paper does not directly address the properties of this compound, the techniques used to study these properties could be applied to this compound as well.

Scientific Research Applications

Environmental Toxicology

Research into compounds with structural similarities to N1,N3-bis(3,5-dichlorophenyl)-2-[(methoxyimino)methyl]malonamide often focuses on environmental toxicology. For instance, studies on the reductive dechlorination of Methoxychlor and DDT by human intestinal bacterium Eubacterium limosum under anaerobic conditions highlight the metabolic fate of these compounds in the human gut, suggesting a potential area of interest for the environmental impact and biodegradation of similar compounds (Yim et al., 2008).

Electrochemical Reduction

The electrochemical reduction of related compounds, such as Methoxychlor, has been investigated to understand their degradation pathways and the formation of dechlorinated products. This research can be pivotal for environmental remediation technologies and understanding the chemical's behavior under various conditions (McGuire & Peters, 2016).

Organic Synthesis and Chemical Reactions

Organotin compounds derived from Schiff bases have been synthesized and analyzed for their structure and nonlinear optical properties. This type of research demonstrates the compound's potential in materials science and as a precursor for various organic synthesis processes (Muñoz-Flores et al., 2014).

Pharmacology and Endocrine Disruption

The interaction of similar compounds with estrogen and androgen receptors has been explored to understand their potential endocrine-disruptive effects. Research in this area could inform the safety and regulatory aspects of the compound's use, especially if it shares similar biological activities (Gaido et al., 2000).

Catalytic and Chemical Properties

The catalytic reduction of environmental pollutants like Methoxychlor using nickel salen electrogenerated at carbon cathodes in dimethylformamide highlights the compound's potential role in catalysis and environmental chemistry (McGuire et al., 2016).

properties

IUPAC Name |

N,N'-bis(3,5-dichlorophenyl)-2-[(E)-methoxyiminomethyl]propanediamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H13Cl4N3O3/c1-27-22-8-15(16(25)23-13-4-9(18)2-10(19)5-13)17(26)24-14-6-11(20)3-12(21)7-14/h2-8,15H,1H3,(H,23,25)(H,24,26)/b22-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BOCLLYUKPLMBIO-GZIVZEMBSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CON=CC(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO/N=C/C(C(=O)NC1=CC(=CC(=C1)Cl)Cl)C(=O)NC2=CC(=CC(=C2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H13Cl4N3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

449.1 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

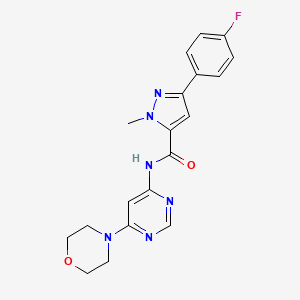

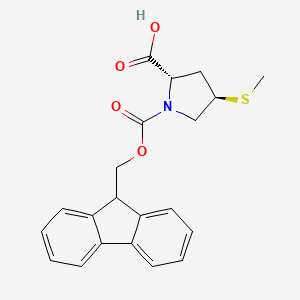

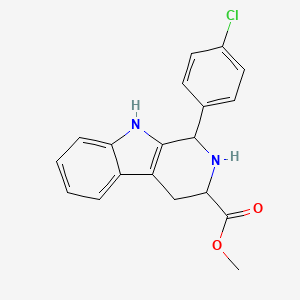

![4-[(3,5-dimethylpiperidin-1-yl)sulfonyl]-N-[4-(2-methoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2546793.png)

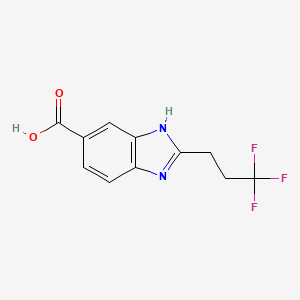

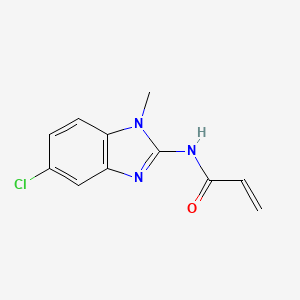

![2-[(E)-[(4-methylphenyl)methylidene]amino]thiophene-3-carbonitrile](/img/structure/B2546796.png)

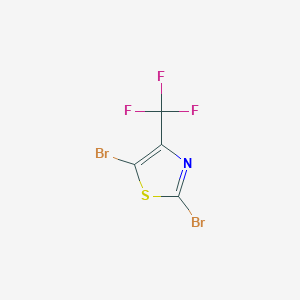

![3-(benzo[d]thiazol-2-yl)-8-methyl-4-oxo-4H-chromen-7-yl morpholine-4-carboxylate](/img/structure/B2546806.png)

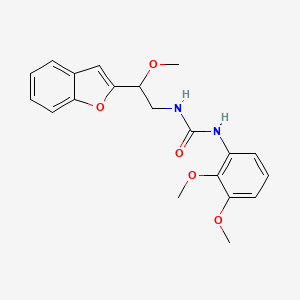

![1-(2-morpholino-2-oxoethyl)-3-phenylbenzofuro[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2546809.png)